1-Hydroxymethyl-1-methyl-tetralin

Lipophilicity Drug-likeness Physicochemical profiling

Researchers synthesizing sertraline analogs or building CNS-focused libraries require a tetralin scaffold with a quaternary 1-carbon and a versatile primary alcohol - a combination unavailable from simpler tetralins. 1-Hydroxymethyl-1-methyl-tetralin (CAS 25634-94-0) meets this exact need. • Directly enables the sertraline intermediate (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine via mesylation/SN2 displacement, a route inaccessible to 1-methyltetralin or 1-tetralol. • XLogP3 of 2.8 and TPSA of 20.2 Ų align with CNS MPO guidelines, making it a superior starting point for hit-to-lead programs requiring lower logP than tetralin (XLogP3 3.9). • Minimum 95% purity; supplied exclusively for R&D with full QA documentation.

Molecular Formula C12H16O
Molecular Weight 176.259
CAS No. 25634-94-0
Cat. No. B2961582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxymethyl-1-methyl-tetralin
CAS25634-94-0
Molecular FormulaC12H16O
Molecular Weight176.259
Structural Identifiers
SMILESCC1(CCCC2=CC=CC=C21)CO
InChIInChI=1S/C12H16O/c1-12(9-13)8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,13H,4,6,8-9H2,1H3
InChIKeyBVOXKRPQUJYDDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Hydroxymethyl-1-methyl-tetralin – Core Properties & Classification


1-Hydroxymethyl-1-methyl-tetralin (CAS 25634-94-0), also designated (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol, is a tetralin derivative with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . The compound features a quaternary carbon at the 1-position bearing both a methyl substituent and a hydroxymethyl (–CH2OH) group on the partially saturated naphthalene scaffold. It is supplied as a research intermediate with a minimum purity specification of 95% and is classified under GHS as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) per ECHA notification . The compound is not intended for human or veterinary therapeutic use and is marketed exclusively as a research chemical and synthetic intermediate .

Why 1-Hydroxymethyl-1-methyl-tetralin Cannot Be Replaced by Generic Tetralins


Although tetralin, 1-methyltetralin, 1-tetralol, and 1-hydroxy-1-methyltetralin share the tetrahydronaphthalene core, their functional-group substitution pattern at the 1-position dictates markedly different physicochemical and reactivity profiles. 1-Hydroxymethyl-1-methyl-tetralin uniquely presents a quaternary 1-carbon carrying both a methyl group and a primary alcohol (–CH2OH) functionality; its closest analogs possess either no hydroxymethyl group (1-methyltetralin), no methyl group (1-tetralol), or a tertiary alcohol (1-hydroxy-1-methyltetralin) . These structural differences yield quantifiable shifts in computed logP, hydrogen-bonding capacity, and metabolic susceptibility, meaning that in any synthesis or assay where the specific steric bulk, H-bond donor count, or oxidation state of the 1-substituent is critical, an in-class generic substitution will produce non-equivalent outcomes .

1-Hydroxymethyl-1-methyl-tetralin – Comparative Evidence vs. Tetralin Derivatives


Lipophilicity vs. 1-Methyltetralin and Tetralin

1-Hydroxymethyl-1-methyl-tetralin exhibits a computed XLogP3 of 2.8, reflecting the balance between the hydrophobic tetralin scaffold and the polar –CH2OH group . This value is 0.8 log units lower than 1-methyltetralin (XLogP3 = 3.6) and 1.1 log units lower than tetralin itself (XLogP3 = 3.9) , indicating significantly reduced lipophilicity that alters partitioning, solubility, and membrane-permeability predictions in pharmaceutical discovery contexts.

Lipophilicity Drug-likeness Physicochemical profiling

H-Bond Donor Differentiation vs. 1-Methyltetralin

1-Hydroxymethyl-1-methyl-tetralin possesses one hydrogen-bond donor (the –OH of the primary alcohol) and one hydrogen-bond acceptor (the oxygen atom), yielding a topological polar surface area (TPSA) of 20.2 Ų . In contrast, 1-methyltetralin has zero H-bond donors, zero H-bond acceptors, and a TPSA of 0 Ų . This functional-group presence fundamentally alters the compound's capacity for intermolecular hydrogen bonding, its solubility in polar media, and its amenability to derivatization reactions such as esterification, etherification, or oxidation.

Hydrogen bonding Synthetic intermediate Reactivity

GHS Hazard Profile vs. Tetralin

1-Hydroxymethyl-1-methyl-tetralin carries a specific GHS classification profile derived from an aggregated ECHA notification: Acute Tox. 4 (H302 – Harmful if swallowed), Skin Irrit. 2 (H315 – Causes skin irritation), Eye Irrit. 2A (H319 – Causes serious eye irritation), and STOT SE 3 (H335 – May cause respiratory irritation) . In comparison, tetralin (CAS 119-64-2) is classified as combustible liquid and irritant, with primary hazards being skin/eye irritation and flammability (flash point 77 °C), but without the oral acute toxicity warning . The presence of H302 for the target compound mandates additional PPE and spill-management considerations that tetralin-based protocols may not require.

Safety Hazard classification Procurement compliance

Quaternary 1-Carbon Reactivity vs. 1-Tetralol and 1-Hydroxy-1-methyltetralin

The target compound bears a primary alcohol on a quaternary carbon (C-1 with both –CH3 and –CH2OH), whereas the structurally proximal analog 1-hydroxy-1-methyltetralin (CAS 14944-28-6) is a tertiary alcohol with the –OH directly attached to C-1, and 1-tetralol (CAS 529-33-7) is a secondary alcohol . Primary alcohols undergo oxidation to aldehydes/carboxylic acids under conditions where tertiary alcohols resist oxidation, and the steric environment around the primary –CH2OH group in the target compound is significantly less hindered than the tertiary C–OH in 1-hydroxy-1-methyltetralin, rendering the target compound more accessible for nucleophilic derivatization and subsequent functional-group interconversion pathways .

Structural isomerism Alcohol reactivity Synthetic planning

Hydrogen-Donating Activity: 1-Methyltetralin vs. Higher 1-Alkyltetralins

Density functional theory calculations and transition state theory analysis demonstrate that 1-methyltetralin exhibits superior hydrogen-donating activity relative to 1-ethyltetralin, 1-propyltetralin, and 1-butyltetralin, attributed to stronger hyperconjugation and reduced steric penalty at the α-position . The hydrogen-donating rate constant for 1-methyltetralin is higher than that of its longer-chain 1-alkyl congeners (quantitative rate constant values provided in the primary reference). While direct experimental data for 1-hydroxymethyl-1-methyl-tetralin are not available, the compound shares the 1-methyltetralin substructure, and the electron-withdrawing –CH2OH group may further modulate the C–H bond dissociation energy at the benzylic position relative to the unsubstituted 1-methyltetralin .

Hydrogen-donor solvent Coal liquefaction Radical quenching

Differentiation from Amine Analog in Sertraline Synthesis

The primary amine analog of the target compound, (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine (CAS 1341902-19-9), is a key intermediate in sertraline synthesis and possesses a molecular weight of 175.27 g/mol, a computed logP of 2.62, 1 HBD, and 1 HBA . The target alcohol analog (MW 176.25, XLogP3 2.8, 1 HBD, 1 HBA) differs in the functional group at the hydroxymethyl position (oxygen vs. nitrogen), yielding a different chemical reactivity profile: the alcohol is amenable to esterification, oxidation, and etherification, while the amine is amenable to amidation, reductive amination, and salt formation . The alcohol form also has a slightly higher XLogP3 (2.8 vs. 2.62), indicating marginally greater lipophilicity that may affect chromatographic behavior.

Pharmaceutical intermediate Sertraline Molecular properties

Application Scenarios for 1-Hydroxymethyl-1-methyl-tetralin


Medicinal Chemistry: Lipophilicity-Modulated Tetralin Scaffold

Medicinal chemists building focused libraries around the tetrahydronaphthalene pharmacophore can select 1-Hydroxymethyl-1-methyl-tetralin to introduce a specific XLogP3 of 2.8, which is 0.8 units lower than 1-methyltetralin and 1.1 units lower than tetralin , while maintaining a single H-bond donor for target engagement optimization. The primary alcohol enables oxidation to the aldehyde or carboxylic acid, or esterification to modulate pharmacokinetic properties, providing a divergent synthetic entry point that neither 1-methyltetralin (no functional group) nor 1-hydroxy-1-methyltetralin (tertiary alcohol, oxidatively inert) can offer .

Sertraline Intermediate Synthesis via Alcohol-to-Amine Conversion

The compound serves as a direct synthetic precursor for the sertraline intermediate (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine, accessible through mesylation of the primary alcohol followed by SN2 displacement with ammonia or azide reduction . This pathway exploits the reactivity of the primary –CH2OH group on the quaternary 1-carbon, distinguishing it from the amine analog which is already at the amine oxidation state and cannot be further diversified through the alcohol intermediate .

Hydrogen-Donor Solvent Research with Functionalized Tetralin

For investigations into coal liquefaction, biomass conversion, or radical-quenching solvent systems, the target compound inherits the enhanced hydrogen-donating activity of the 1-methyltetralin substructure, which DFT calculations have shown to surpass that of longer-chain 1-alkyltetralins . The appended primary alcohol provides a tethering point for immobilization on solid supports or for adjusting solvent polarity, enabling experimental designs that are inaccessible with unfunctionalized 1-methyltetralin .

Physicochemical Profiling for CNS Tetralin Candidates

With a computed XLogP3 of 2.8, TPSA of 20.2 Ų, and exactly one H-bond donor and one H-bond acceptor, the compound occupies a drug-like physicochemical space that aligns with CNS multiparameter optimization (MPO) guidelines . This profile contrasts with the fully hydrocarbon tetralin (XLogP3 = 3.9, TPSA = 0) and 1-methyltetralin (XLogP3 = 3.6, TPSA = 0), making the target compound a more suitable starting point for CNS-focused hit-to-lead programs where lower logP and modest polarity are required for blood-brain barrier penetration predictions .

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